2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical compound known for its unique structure, which includes a piperazine ring and a sulfanyl group attached to a phenyl ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylthiophenol and 4-phenylpiperazine.
Formation of Intermediate: The 4-methylthiophenol is reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenyl)sulfonyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
Uniqueness
2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H22N2S
- Molecular Weight : 314.45 g/mol
This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of compounds related to piperazine derivatives. For instance, a study focused on a series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives demonstrated significant anticonvulsant activity, suggesting that modifications in the piperazine structure can enhance efficacy against seizures .
The proposed mechanism of action for this class of compounds typically involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The interaction with these receptors can lead to alterations in neuronal excitability and synaptic transmission, which are critical in managing conditions like epilepsy.
Study 1: Anticonvulsant Efficacy
In a controlled study, a subset of piperazine derivatives was tested for their anticonvulsant effects using animal models. The results indicated that compounds with similar structural motifs to This compound exhibited a dose-dependent reduction in seizure frequency and duration .
Study 2: Pharmacokinetics and Toxicology
Another study assessed the pharmacokinetic profile of related compounds, highlighting the importance of sulfanyl groups in enhancing bioavailability while minimizing toxicity. The findings suggested that the presence of the sulfanyl moiety could improve metabolic stability and reduce adverse effects associated with high doses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDFWVDOGDXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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